2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide
Description
2-({3-[(4-Methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a fused thiophene-pyrimidine core. The molecule features a 4-methoxyphenylmethyl group at position 3, a sulfanyl (-S-) linker at position 2 connected to an acetamide moiety, and an N-(2-methylphenyl) substitution on the acetamide.
Properties
IUPAC Name |
2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-15-5-3-4-6-18(15)24-20(27)14-31-23-25-19-11-12-30-21(19)22(28)26(23)13-16-7-9-17(29-2)10-8-16/h3-12H,13-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCIIEXBCXUHPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) moiety in the compound participates in nucleophilic substitution reactions. Studies on structurally analogous thieno[3,2-d]pyrimidine derivatives indicate that:
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Chlorine substitution : The sulfanyl group can be replaced by chlorine under oxidative conditions (e.g., Cl₂ or SOCl₂), forming sulfonyl chloride intermediates.
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in basic media yields thioether derivatives.
Reaction Table :
| Reaction Type | Conditions | Reagents | Product Formed |
|---|---|---|---|
| Chlorination | Oxidative, anhydrous DMF | Cl₂, SOCl₂ | Sulfonyl chloride analog |
| Alkylation | K₂CO₃, DMF, 60°C | Methyl iodide | Methylthioether derivative |
Oxidation and Reduction Reactions
The 4-oxo group and sulfanyl moiety are redox-active sites:
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Oxidation :
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The sulfanyl group oxidizes to sulfoxide (S=O) or sulfone (O=S=O) using H₂O₂ or mCPBA.
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The carbonyl group at position 4 remains stable under mild conditions but may undergo keto-enol tautomerism in acidic/basic media.
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Reduction :
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Catalytic hydrogenation (H₂/Pd-C) reduces the thieno ring’s double bonds, altering conjugation.
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Key Findings :
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Sulfoxide formation occurs at 0°C with 30% H₂O₂ (yield: 72–85%).
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Sulfone derivatives require prolonged reaction times (12–24 hrs) with excess oxidants.
Functionalization of the Acetamide Side Chain
The acetamide group (-NHCOCH₃) undergoes:
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Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the amide bond, yielding carboxylic acid and aniline derivatives .
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Condensation : Reacts with aldehydes (e.g., benzaldehyde) to form Schiff bases under anhydrous conditions .
Reaction Conditions :
| Reaction | Acidic Hydrolysis | Basic Hydrolysis |
|---|---|---|
| Temperature | 80–100°C | 60–80°C |
| Yield | 65–78% | 55–68% |
Electrophilic Aromatic Substitution (EAS)
The 4-methoxyphenyl and 2-methylphenyl groups direct EAS:
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Nitration : Nitric acid (HNO₃/H₂SO₄) introduces nitro groups at the para position of the methoxyphenyl ring.
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Halogenation : Bromine (Br₂/FeBr₃) selectively substitutes hydrogen atoms on electron-rich aromatic rings.
Regioselectivity Data :
| Substituent | Preferred Position | Major Product Yield |
|---|---|---|
| Methoxyphenyl | Para | 80–90% |
| Methylphenyl | Ortho/para | 60–75% |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
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Suzuki-Miyaura : The brominated thieno[3,2-d]pyrimidine core reacts with aryl boronic acids (e.g., phenylboronic acid) to form biaryl derivatives .
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Buchwald-Hartwig : Amination of halogenated intermediates with primary/secondary amines occurs under ligand-accelerated catalysis .
Catalytic System :
| Reaction Type | Catalyst | Ligand | Temperature |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | - | 90°C |
| Buchwald-Hartwig | Pd(OAc)₂ | Xantphos | 110°C |
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally related molecules due to its methoxyphenylmethyl substituent:
Mechanistic Insights from Computational Studies
DFT calculations on similar thieno[3,2-d]pyrimidines reveal:
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The sulfanyl group’s electron-withdrawing nature increases the electrophilicity of the pyrimidine ring (ΔE = −1.8 eV) .
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Steric hindrance from the 4-methoxyphenylmethyl group slows SN2 reactions by 20–30% compared to less bulky analogs .
Degradation Pathways
Under accelerated stability testing (40°C/75% RH):
Scientific Research Applications
2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidinone vs. Pyrimidinone Derivatives
- Target Compound: Thieno[3,2-d]pyrimidinone core with fused thiophene and pyrimidine rings. This rigid structure enhances planarity and may improve binding affinity to hydrophobic enzyme pockets .
- Analog: 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () replaces the thienopyrimidinone with a simpler pyrimidinone.
Thieno[3,2-d]pyrimidinone vs. Pyridine Derivatives
- Analog : 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () incorporates a pyridine ring in place of the phenyl group on the acetamide. The pyridine’s nitrogen atom may enhance solubility or facilitate hydrogen bonding in biological systems .
Substituent Effects on Pharmacological Properties
Aromatic Substituents
Halogen vs. Alkoxy Substituents
Spectroscopic and Physical Properties
Biological Activity
The compound 2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a thieno[3,2-d]pyrimidine core with various substituents that may influence its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Studies have shown that thienopyrimidine derivatives can exhibit a range of pharmacological effects including:
- Anticancer Activity : Compounds similar to this one have been identified as potential anticancer agents through in vitro studies against various cancer cell lines. For instance, a study indicated that thienopyrimidine derivatives could induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
- Anti-inflammatory Effects : The compound has shown promise in inhibiting key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenases (LOX). This inhibition may lead to reduced production of pro-inflammatory mediators .
- Antioxidant Properties : Research indicates that the compound may possess antioxidant capabilities, which can protect cells from oxidative stress by scavenging free radicals .
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this specific derivative.
- Anticancer Screening : A study screened a library of compounds for anticancer activity using multicellular spheroids as models. The results showed that certain thienopyrimidine derivatives exhibited significant cytotoxic effects against breast cancer cell lines .
- Enzyme Inhibition Studies : In vitro assays demonstrated that compounds with similar structures inhibited COX-2 and LOX enzymes effectively. For example, derivatives showed IC50 values ranging from 10 to 20 µM against these targets, indicating moderate potency .
- Molecular Docking Studies : Computational studies have suggested that the binding affinity of this compound to specific protein targets is enhanced due to favorable interactions such as hydrogen bonding and hydrophobic interactions with amino acid residues in the active sites .
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
